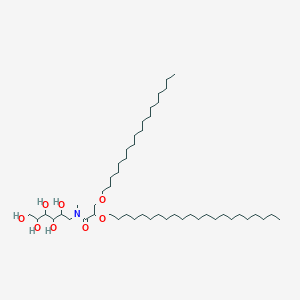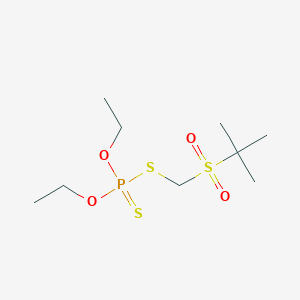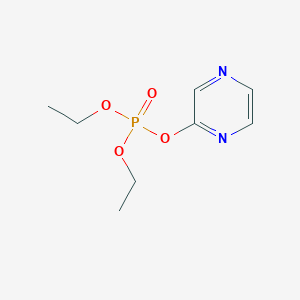
(RS)-4-羧基-3-羟基苯基甘氨酸
描述
4-[amino(carboxy)methyl]-2-hydroxybenzoic acid is a hydroxybenzoic acid. It is functionally related to a salicylic acid.
科学研究应用
合成化学和铃木-宫浦偶联
该化合物的羧酸基团使其成为铃木-宫浦交叉偶联反应的极佳候选者。在这个应用广泛的过渡金属催化过程中,它形成了碳-碳键。 温和的反应条件和官能团耐受性使其广受欢迎 .
环境监测和遥感
(RS)-4-羧基-3-羟基苯基甘氨酸: 在遥感和地理信息系统(GIS)中得到应用。这些工具提供了关于地球表面和大气层的基本数据。遥感技术,如光谱成像和激光雷达,使用卫星或机载传感器根据物理、化学、生物和地质特性收集信息。 GIS 方法增强了地理空间分析、环境监测和土地规划 .
水凝胶合成和生物医学应用
由于其水溶性和生物相容性,该化合物正在被用于水凝胶合成。羧甲基壳聚糖 (CMCS),壳聚糖的一种衍生物,包含它。 基于 CMCS 的水凝胶在药物输送、伤口愈合和组织工程中具有潜力 .
属性
IUPAC Name |
4-[amino(carboxy)methyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSAQLJWLCLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928397 | |
| Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134052-66-7 | |
| Record name | 4-Carboxy-3-hydroxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134052667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CARBOXY-3-HYDROXYPHENYLGLYCINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M725GQ103A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4C3HPG in the context of mGluRs?
A1: 4C3HPG acts as a selective agonist at Group II mGluRs, while exhibiting antagonist activity at ionotropic glutamate receptors and Group I mGluRs. [] This selective modulation of specific mGluR subtypes makes it a valuable tool in dissecting the roles of different glutamate receptor families in neuronal signaling.
Q2: How does 4C3HPG affect the activity of slowly adapting type I mechanoreceptors (St I)?
A2: Studies utilizing rat vibrissal nerve preparations revealed that 4C3HPG enhances the mechanically evoked responses of St I units in a concentration-dependent manner. [] This effect was not observed in slowly adapting type II units, which lack the junctional transmission present in St I units. This suggests a potential role for mGlu receptors, specifically those sensitive to 4C3HPG, in the mechanotransduction process of Merkel cell-neurite complexes.
Q3: Does 4C3HPG impact intracellular calcium signaling in neurons?
A3: Research indicates that 4C3HPG can block the elevation of intracellular Ca2+ activity induced by the Group I/II mGluR agonist 1S,3R-ACPD in rat hippocampal neurons. [, ] This blockage suggests that 4C3HPG, despite its agonist activity at Group II mGluRs, may prevent or reduce the downstream calcium signaling typically associated with mGluR activation in these neurons.
Q4: Are there any structural analogs of 4C3HPG that exhibit higher potency at specific mGluR subtypes?
A4: Yes, (2S,3S,4S)-alpha-(carboxycyclopropyl)glycine (L-CCG-I) has been shown to be more potent than 4C3HPG in eliciting hyperpolarizations (outward currents) in accommodating neurons. [] This suggests that subtle structural variations can significantly impact the potency and selectivity of mGluR ligands.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)


